Salvianolic acid B

Vue d'ensemble

Description

Salvianolic acid B is a natural polyphenolic compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties. It has been widely used in traditional Chinese medicine for the treatment of cardiovascular diseases, liver disorders, and various inflammatory conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Salvianolic acid B can be synthesized through a series of chemical reactions involving the esterification of caffeic acid derivatives. The process typically involves the use of laccases, which are enzymes that catalyze the oxidation of phenolic compounds .

Industrial Production Methods

Industrial production of this compound often involves the extraction from Salvia miltiorrhiza using water or ethanol as solvents. The crude extract is then subjected to various purification steps, including chromatography, to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Salvianolic acid B undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various quinone derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include various quinone and dihydro derivatives, which have been studied for their enhanced biological activities .

Applications De Recherche Scientifique

Pharmacological Properties

Salvianolic acid B exhibits a range of pharmacological effects, including:

- Antioxidant Activity : Sal B is known for its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress, which is linked to various chronic diseases such as cardiovascular and neurodegenerative disorders .

- Anti-inflammatory Effects : It has been shown to reduce inflammation through the modulation of various signaling pathways, including the Nrf2/Keap1 pathway, which regulates antioxidant enzyme expression .

- Neuroprotective Effects : Sal B protects neurons from damage caused by toxins and ischemia, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .

- Cardiovascular Benefits : Research indicates that Sal B can improve endothelial function, lower cholesterol levels, and enhance blood circulation, contributing to its use in treating cardiovascular diseases .

Neuroprotection in Parkinson's Disease

A study demonstrated that Sal B attenuates toxin-induced neuronal damage via Nrf2-dependent mechanisms. The compound facilitated the protective activity of glial cells, highlighting its potential in neurodegenerative conditions .

Cardiovascular Applications

Sal B has been incorporated into traditional Chinese medicine formulas like Danshen-Shanzha, which have shown efficacy in managing atherosclerosis. Clinical studies revealed that this formula improved lipid profiles and reduced cardiovascular risk factors without significant adverse effects .

Liver Protection

Research indicates that Sal B mitigates mitochondrial dysfunction in liver cells under oxidative stress conditions. It enhances the expression of mortalin, a protein crucial for mitochondrial integrity, thereby protecting against liver injury .

Comparative Data Table

The following table summarizes key findings on the applications of this compound across different studies:

Challenges and Future Directions

Despite its promising applications, the clinical use of this compound faces challenges such as low bioavailability. Future research should focus on enhancing its delivery methods and understanding its mechanisms of action in various pathological contexts. Additionally, exploring the differential effects of Sal B at varying doses is crucial to maximizing its therapeutic efficacy while minimizing potential side effects .

Mécanisme D'action

Salvianolic acid B exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase-3 and p53, and inhibits angiogenesis by downregulating vascular endothelial growth factor

Comparaison Avec Des Composés Similaires

Similar Compounds

Salvianolic acid A: Another major polyphenolic compound from Salvia miltiorrhiza with similar antioxidant and anti-inflammatory properties.

Rosmarinic acid: A related compound found in various herbs with potent antioxidant activity.

Lithospermic acid: A compound with similar chemical structure and biological activities

Uniqueness

Salvianolic acid B is unique due to its higher abundance in Salvia miltiorrhiza and its potent biological activities, particularly its anticancer properties. It has been shown to target multiple cell signaling pathways, making it a promising candidate for therapeutic applications .

Activité Biologique

Salvianolic acid B (Sal B), a prominent bioactive compound derived from Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological effects. This article provides a comprehensive overview of the biological activities of Sal B, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound is one of the main active constituents of S. miltiorrhiza, commonly used in traditional Chinese medicine. It is known for its antioxidant, anti-inflammatory, anti-apoptotic, and cardioprotective properties, making it a subject of extensive research in various medical fields.

Sal B exerts its biological effects through several key mechanisms:

- Antioxidant Activity : Sal B scavenges reactive oxygen species (ROS) and regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1). This activity is mediated through the Nrf2/Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

- Anti-inflammatory Effects : Sal B inhibits pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating the NF-κB signaling pathway. This action contributes to its therapeutic effects in conditions characterized by inflammation .

- Cardioprotective Effects : In cardiovascular models, Sal B has been shown to inhibit vascular smooth muscle cell proliferation and promote endothelial function. It achieves this by modulating signaling pathways related to cell cycle regulation .

- Neuroprotective Effects : Research indicates that Sal B can protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Pharmacological Effects

The pharmacological effects of Sal B encompass a wide range of activities:

Case Studies

Several studies have highlighted the efficacy of Sal B in various clinical settings:

- Cardiovascular Health : A study demonstrated that Sal B significantly reduced myocardial ischemia-reperfusion injury in rats by enhancing antioxidant defenses and reducing apoptosis .

- Neuroprotection : In a model of vascular dementia, Sal B improved cognitive function and reduced neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Diabetes Management : Research indicated that Sal B improved blood glucose levels and lipid profiles in diabetic rats, showcasing its role in metabolic regulation .

Safety and Tolerability

A phase 1 clinical trial assessed the safety and pharmacokinetics of Sal B injections in healthy volunteers. The results indicated that doses up to 300 mg were well-tolerated with minimal adverse effects, primarily mild increases in liver enzymes and transient dizziness . No serious adverse events were reported, reinforcing the compound's safety profile.

Propriétés

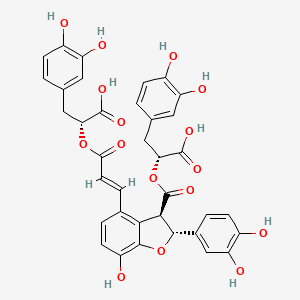

IUPAC Name |

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-PDVBOLEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.